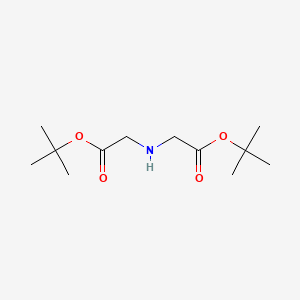

NH-bis(C1-Boc)

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6/h13H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXMBXPLRFTROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402803 | |

| Record name | Di-tert-butyl iminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85916-13-8 | |

| Record name | Di-tert-butyl iminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-T-BUTYL IMINODIACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure and Application of Di-tert-butyl Iminodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl iminodicarboxylate, systematically named Di-tert-butyl 2-imidodicarbonate and commonly referred to as NH-bis(C1-Boc) or HN(Boc)₂, is a versatile reagent in organic synthesis. Its structure, featuring a central nitrogen atom bonded to two tert-butoxycarbonyl (Boc) protecting groups, renders it a valuable tool for the introduction of a protected primary amine. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its role as a superior alternative to traditional methods for amine synthesis. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in a laboratory setting.

Chemical Structure and Properties

Di-tert-butyl iminodicarboxylate is a white, crystalline solid that is soluble in many organic solvents but insoluble in water.[1][2] The core of its reactivity lies in the acidic nature of the N-H proton, which is flanked by two electron-withdrawing carbonyl groups. This acidity allows for easy deprotonation to form a nucleophilic anion, which can then participate in a variety of chemical transformations. The Boc protecting groups can be readily removed under acidic conditions to liberate the primary amine.[3]

The chemical formula for Di-tert-butyl iminodicarboxylate is C₁₀H₁₉NO₄.[3] Its structure is characterized by a central imide nitrogen atom double-bonded to two tert-butoxycarbonyl groups.

Table 1: Physicochemical Properties of Di-tert-butyl Iminodicarboxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₄ | [3] |

| Molar Mass | 217.26 g/mol | [3] |

| Appearance | White solid | [3] |

| Melting Point | 114-117 °C | |

| Solubility | Soluble in organic solvents, insoluble in water. | [1][2] |

| pKa | 8.25 (Predicted) | [2] |

Core Applications in Organic Synthesis

Di-tert-butyl iminodicarboxylate has emerged as a key reagent in modern organic synthesis, primarily for the preparation of primary amines. Its utility stems from its ability to overcome the limitations of classical methods like the Gabriel synthesis, such as harsh reaction conditions and the formation of over-alkylated byproducts.

Alternative to the Gabriel Synthesis for Primary Amine Synthesis

A significant application of Di-tert-butyl iminodicarboxylate is as a Gabriel-type reagent for the synthesis of primary amines from alkyl halides.[3] The process involves the N-alkylation of the deprotonated iminodicarboxylate followed by the removal of the Boc protecting groups. This method offers a milder and more efficient route to primary amines.

A general workflow for this application can be visualized as follows:

Mitsunobu Reaction for the Conversion of Alcohols to Amines

Di-tert-butyl iminodicarboxylate can also be employed as a nucleophile in the Mitsunobu reaction to convert alcohols directly into protected primary amines.[3] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon and is particularly useful for the synthesis of chiral amines.

The general signaling pathway for the Mitsunobu reaction involving Di-tert-butyl iminodicarboxylate is depicted below:

Experimental Protocols

The following sections provide detailed methodologies for key synthetic procedures utilizing Di-tert-butyl iminodicarboxylate.

Synthesis of Di-tert-butyl allyliminodicarboxylate

This protocol describes the N-alkylation of Di-tert-butyl iminodicarboxylate with allyl bromide.[1]

Materials:

-

Di-tert-butyl iminodicarboxylate (25.0 g, 115 mmol)

-

Allyl bromide (16.7 g, 12.0 mL, 138 mmol)

-

Tetrabutylammonium bromide (0.520 g, 1.61 mmol)

-

2-Methyltetrahydrofuran (150 mL)

-

Sodium hydroxide pellets (23.0 g, 576 mmol)

-

Process water (100.0 mL)

-

Isopropanol

Procedure:

-

To a round-bottom flask, add Di-tert-butyl iminodicarboxylate, allyl bromide, and tetrabutylammonium bromide in 2-methyltetrahydrofuran.

-

In a separate flask, prepare a sodium hydroxide solution by adding sodium hydroxide pellets to process water at 0-5 °C.

-

Add the sodium hydroxide solution to the reaction mixture at room temperature.

-

Heat the reaction mixture to 40-50 °C.

-

Monitor the reaction progress by HPLC until the Di-tert-butyl iminodicarboxylate is completely consumed (approximately 1 hour).

-

Separate the organic and aqueous layers.

-

Wash the organic layer with process water.

-

Displace the organic solvent with isopropanol.

Table 2: Quantitative Data for the Synthesis of Di-tert-butyl allyliminodicarboxylate

| Parameter | Value | Reference |

| Yield | 98% | [1] |

| Purity (HPLC) | 96.0% | [1] |

Synthesis of Di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethylimidodicarbonate

This protocol details the synthesis of a more complex N-alkylated product.[1]

Materials:

-

Starting material (1.0 eq)

-

Di-tert-butyl iminodicarboxylate (1.0 eq)

-

Cesium carbonate (1.2 eq)

-

Acetonitrile

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Diisopropyl ether

Procedure:

-

Mix the starting material, Di-tert-butyl iminodicarboxylate, and cesium carbonate in acetonitrile under a nitrogen atmosphere at 20-25 °C for 6 hours.

-

Upon completion of the reaction, filter the reaction mass and wash with acetonitrile.

-

Concentrate the filtrate under vacuum below 50 °C.

-

Dissolve the resulting residue in toluene and wash with water followed by brine.

-

Dry the organic fractions over anhydrous sodium sulfate and concentrate under vacuum below 60 °C to obtain the crude product.

-

Slurry the crude product with diisopropyl ether, filter, and dry under vacuum at 40-45 °C to yield the final compound.

Table 3: Quantitative Data for the Synthesis of Di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethylimidodicarbonate

| Parameter | Value | Reference |

| Yield | 64% | [1] |

| Purity (HPLC) | 99.57% | [1] |

Conclusion

Di-tert-butyl iminodicarboxylate is a highly effective and versatile reagent for the synthesis of primary amines. Its favorable properties and reactivity profile offer significant advantages over traditional methods. The detailed protocols and quantitative data provided in this guide are intended to support researchers and drug development professionals in the successful application of this valuable synthetic tool.

References

An In-depth Technical Guide to N,N-di(tert-butoxycarbonyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N,N-di(tert-butoxycarbonyl)methylamine, a di-protected form of methylamine. Due to the limited availability of specific experimental data for this compound, this guide also includes data for the closely related and well-characterized compound, di-tert-butyl iminodicarboxylate, to provide valuable comparative insights.

Chemical Properties and Data

N,N-di(tert-butoxycarbonyl)methylamine, also known as di-tert-butyl N-methyliminodicarboxylate, is a derivative of methylamine where the nitrogen atom is protected by two tert-butoxycarbonyl (Boc) groups. This protection strategy is common in organic synthesis to modulate the reactivity of the amine group.

Table 1: Physicochemical Properties

| Property | N,N-di(tert-butoxycarbonyl)methylamine (Predicted/Inferred) | Di-tert-butyl iminodicarboxylate (Experimental) |

| Molecular Formula | C₁₁H₂₁NO₄ | C₁₀H₁₉NO₄[1] |

| Molecular Weight | 231.29 g/mol | 217.26 g/mol [1] |

| Appearance | Expected to be a white solid or colorless oil | White solid[1] |

| Melting Point | Data not available | 119-121 °C[1] |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents[1] |

Table 2: Spectroscopic Data (Expected for N,N-di(tert-butoxycarbonyl)methylamine)

| Technique | Expected Peaks |

| ¹H NMR | Singlet around 3.0-3.3 ppm (N-CH₃); Singlet around 1.5 ppm (t-butyl) |

| ¹³C NMR | Resonance around 153 ppm (C=O); Resonance around 80-82 ppm (quaternary C of t-butyl); Resonance for N-CH₃; Resonance for methyls of t-butyl |

| IR Spectroscopy | Strong C=O stretch around 1700-1750 cm⁻¹; C-N stretch; Absence of N-H stretch |

| Mass Spectrometry | Molecular ion peak (M⁺) or related ions (e.g., [M+Na]⁺) |

Synthesis and Reactivity

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions[2][3].

2.1. Synthesis

The synthesis of N,N-di(tert-butoxycarbonyl)methylamine would typically involve the reaction of methylamine with two equivalents of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Diagram 1: Synthesis of N,N-di(tert-butoxycarbonyl)methylamine

2.2. Reactivity and Deprotection

The two Boc groups render the nitrogen atom non-nucleophilic and non-basic. The primary reactivity of this compound involves the deprotection of the Boc groups to regenerate the methylamine. This is typically achieved under acidic conditions.

Diagram 2: Deprotection of N,N-di(tert-butoxycarbonyl)methylamine

Experimental Protocols

3.1. General Protocol for N,N-di-Boc Protection of a Primary Amine

This protocol is based on general procedures for the di-protection of primary amines.

-

Reaction Setup: A primary amine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: A base, typically a non-nucleophilic amine like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) as a catalyst, is added to the solution.

-

Addition of Boc Anhydride: At least two equivalents of di-tert-butyl dicarbonate (Boc₂O) are added to the reaction mixture, often portion-wise to control the reaction temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup and Purification: The reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the N,N-di-Boc protected amine.

3.2. General Protocol for Acid-Catalyzed Deprotection of N,N-di-Boc Amines

This protocol is a standard procedure for the removal of Boc protecting groups.

-

Reaction Setup: The N,N-di-Boc protected amine is dissolved in an appropriate solvent, such as dichloromethane (DCM) or dioxane.

-

Addition of Acid: A strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent, is added to the solution. A typical condition is a 1:1 mixture of TFA and DCM.

-

Reaction Monitoring: The reaction is stirred at room temperature, and the progress is monitored by TLC. The deprotection is usually rapid, often completing within a few hours.

-

Workup: The solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

Applications in Drug Development

Protected amines like N,N-di(tert-butoxycarbonyl)methylamine are crucial intermediates in multi-step organic synthesis, a cornerstone of drug development. By temporarily masking the reactivity of the amine group, other chemical transformations can be selectively performed on other parts of a molecule.

Diagram 3: Role in a Multi-step Synthesis Workflow

The use of a di-protected amine allows for a high degree of control in complex synthetic routes, enabling the construction of intricate molecular architectures found in many modern pharmaceuticals. The methyl group in N,N-di(tert-butoxycarbonyl)methylamine can be a key structural element in the final drug molecule.

References

An In-depth Technical Guide to the Synthesis of N,N-bis(tert-Butoxycarbonyl) Protected Amines

For Researchers, Scientists, and Drug Development Professionals

The protection of primary amines is a fundamental and often critical step in multistep organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability across a broad range of reaction conditions and its facile cleavage under mild acidic conditions. While mono-Boc protection is routine, the synthesis of N,N-bis(Boc) protected amines presents a unique set of considerations and applications. This technical guide provides a comprehensive overview of the synthesis of N,N-bis(Boc) protected amines, including reaction mechanisms, quantitative data, detailed experimental protocols, and a discussion of potential challenges.

Introduction to N,N-bis(Boc) Protection

Primary amines possess two protons on the nitrogen atom, allowing for the introduction of two protecting groups.[1] The resulting N,N-bis(Boc) protected amines, also known as N,N-di(tert-butoxycarbonyl)amines, offer distinct properties compared to their mono-protected counterparts. The two bulky Boc groups significantly decrease the nucleophilicity and basicity of the nitrogen atom, rendering it exceptionally unreactive. This "dual protection" is advantageous in complex syntheses where complete suppression of amine reactivity is paramount.[1][2]

The synthesis of N,N-bis(Boc) amines is typically achieved by reacting a primary amine with an excess of di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).[3][4] The choice of reaction conditions, including solvent, temperature, and stoichiometry of reagents, is crucial for achieving high yields of the desired di-protected product while minimizing the formation of the mono-Boc derivative and other side products.

Reaction Mechanisms

The formation of N,N-bis(Boc) protected amines from a primary amine proceeds in a stepwise manner. The first step is the formation of the mono-Boc protected amine, which is then followed by the introduction of the second Boc group.

2.1. Mechanism of Mono-Boc Protection

The initial protection of a primary amine with (Boc)₂O involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the volatile byproducts tert-butanol and carbon dioxide.[5][6][7] While this reaction can proceed without a base, the presence of a non-nucleophilic base can accelerate the reaction by deprotonating the ammonium intermediate.

2.2. Mechanism of N,N-bis(Boc) Protection Catalyzed by DMAP

The introduction of the second Boc group onto the mono-Boc protected amine is significantly more challenging due to the decreased nucleophilicity of the nitrogen atom and increased steric hindrance. The use of a potent nucleophilic catalyst like DMAP is often essential to facilitate this second acylation step.[3][8]

DMAP reacts with (Boc)₂O to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more powerful acylating agent than (Boc)₂O itself. The mono-Boc protected amine then attacks this activated intermediate, leading to the formation of the N,N-bis(Boc) protected amine and regeneration of the DMAP catalyst.[8][9]

References

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. nbinno.com [nbinno.com]

- 9. datapdf.com [datapdf.com]

The Dual Guardian: An In-depth Technical Guide to the Stability of the N,N-di(Boc) Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving desired molecular architectures. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its broad stability and facile, acid-labile cleavage. While the properties of the mono-Boc (N-Boc) group are well-documented, its doubly-protected counterpart, the N,N-di(Boc) group, presents a unique set of characteristics and stability profiles that are critical for advanced synthetic strategies. This in-depth technical guide provides a comprehensive analysis of the stability of the N,N-di(Boc) group, offering a comparative perspective against the N-Boc group, detailed experimental protocols, and a mechanistic exploration of its reactivity.

Introduction to the N,N-di(Boc) Protecting Group

The N,N-di(Boc) group, or di-tert-butyloxycarbonyl, is formed by the attachment of two Boc groups to a single nitrogen atom. This dual protection significantly alters the steric and electronic environment of the nitrogen atom compared to its mono-protected analogue. The formation of N,N-di-Boc derivatives can sometimes occur as a side reaction during the standard Boc protection of primary amines, particularly under strongly basic conditions or with the use of catalysts like 4-(dimethylamino)pyridine (DMAP).[1] However, it can also be intentionally synthesized to modulate the reactivity and stability of the protected amine.

Comparative Stability Analysis: N,N-di(Boc) vs. N-Boc

The stability of a protecting group is a critical parameter that dictates its utility in a synthetic sequence. The N,N-di(Boc) group exhibits a nuanced stability profile that differs from the N-Boc group under various chemical insults.

Acidic Conditions

The N-Boc group is renowned for its lability under acidic conditions, a property central to its widespread use. The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation. Kinetic studies on the acid-catalyzed deprotection of N-Boc amines have shown a second-order dependence on the concentration of strong acids like HCl.[2][3][4][5][6]

Table 1: Stability of N-Boc and N,N-di(Boc) Groups under Acidic Conditions

| Condition | N-Boc Stability | N,N-di(Boc) Stability | Key Observations |

| Strong Acids (e.g., TFA, HCl) | Labile | Labile | N-Boc cleavage kinetics are well-studied.[2][3][4][5][6] N,N-di(Boc) can undergo stepwise cleavage. |

| Mild Acids (e.g., Acetic Acid) | Generally Stable | Generally Stable | Stability is substrate-dependent. |

Basic Conditions

The N-Boc group is characteristically stable to a wide range of basic conditions, which allows for its use in conjunction with base-labile protecting groups in orthogonal synthetic strategies.[7] This stability is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity and basicity.[8]

The N,N-di(Boc) group exhibits even greater stability towards basic hydrolysis. The presence of two electron-withdrawing carbonyl groups further decreases the electron density on the nitrogen atom, making it significantly less nucleophilic and basic. While primary amides can be hydrolyzed under harsh basic conditions, tertiary amides are notoriously difficult to cleave.[9] The N,N-di(Boc) group, being a di-amide like structure, is therefore highly resistant to base-catalyzed hydrolysis.

Table 2: Stability of N-Boc and N,N-di(Boc) Groups under Basic Conditions

| Condition | N-Boc Stability | N,N-di(Boc) Stability | Key Observations |

| Strong Bases (e.g., NaOH, KOH) | Highly Stable | Exceptionally Stable | N-Boc is resistant to hydrolysis.[10] N,N-di(Boc) is even more stable due to reduced nucleophilicity of the nitrogen. |

| Nucleophilic Bases (e.g., Amines) | Generally Stable | Highly Stable | The steric bulk of the di(Boc) group provides additional protection against nucleophilic attack. |

Thermal Conditions

Thermal stability is another important consideration for protecting groups, especially in reactions requiring elevated temperatures. The N-Boc group can be removed thermally, typically at temperatures above 100°C, with the reaction proceeding via fragmentation to the amine, isobutylene, and carbon dioxide.[1]

Interestingly, studies on the selective thermal deprotection of N,N-di(Boc) protected amines have revealed a differential stability between the two Boc groups. For instance, in the case of N,N-di(Boc) tryptamines, the aryl N-Boc group can be selectively removed at a lower temperature (e.g., 150°C) in the presence of an alkyl N-Boc group, which requires a higher temperature (e.g., 230°C) for cleavage.[11] This demonstrates that the electronic nature of the group attached to the nitrogen atom significantly influences the thermal lability of the Boc groups.

Table 3: Stability of N-Boc and N,N-di(Boc) Groups under Thermal Conditions

| Condition | N-Boc Stability | N,N-di(Boc) Stability | Key Observations |

| Heating (100-150°C) | Labile | Stepwise Lability | Thermal deprotection of N-Boc is a known method.[1] |

| Heating (>200°C) | Complete Cleavage | Complete Cleavage | For N,N-di(Boc), selective cleavage of one group is possible by controlling the temperature.[11] |

Reactivity towards Nucleophiles and Electrophiles

The primary function of a protecting group is to render the protected functional group unreactive towards certain reagents. The nitrogen atom in an N-Boc protected amine is significantly less nucleophilic than in the parent amine due to the delocalization of its lone pair.[12] In an N,N-di(Boc) protected amine, the nitrogen is even less nucleophilic and basic, making it highly unreactive towards electrophiles.[13] The steric bulk of the two Boc groups also provides a significant shield against approaching electrophiles.

Conversely, the carbonyl carbons of the Boc groups are electrophilic and can be subject to nucleophilic attack, although this is generally not a facile process under standard conditions.

Experimental Protocols

Synthesis of N,N-di(Boc)-Aniline

This protocol describes a general method for the synthesis of N,N-di(Boc) protected aniline, which can be adapted for other primary amines.

Materials:

-

Aniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM)

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in anhydrous THF.

-

Add triethylamine or DIPEA (3.0 eq).

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (2.2 - 2.5 eq) portion-wise to the stirred solution.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF in vacuo.

-

Dissolve the residue in dichloromethane and wash with deionized water (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-di(Boc)-aniline.

-

Purify the product by flash column chromatography on silica gel if necessary.

Selective Mono-Deprotection of N,N-di(Boc)-Amine under Acidic Conditions

This protocol outlines a method for the selective removal of one Boc group from an N,N-di(Boc) protected amine.

Materials:

-

N,N-di(Boc)-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve the N,N-di(Boc)-protected amine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of TFA in DCM (e.g., 10-20% v/v, 1.1 - 2.0 eq of TFA) dropwise to the stirred solution.

-

Monitor the reaction closely by TLC to observe the conversion of the di-Boc starting material to the mono-Boc product and minimize the formation of the fully deprotected amine.

-

Once the desired conversion is achieved, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-Boc amine by flash column chromatography.

Mechanistic Insights and Logical Workflows

Mechanism of Acid-Catalyzed N,N-di(Boc) Cleavage

The acid-catalyzed cleavage of the N,N-di(Boc) group is believed to proceed in a stepwise manner. The first step involves the protonation of one of the carbonyl oxygens, which is the most basic site in the molecule. This is followed by the departure of the corresponding tert-butoxy group as a stable tert-butyl cation and the release of carbon dioxide, yielding the N-Boc protected amine. The second cleavage then proceeds via the established mechanism for mono-Boc deprotection.

References

- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. | Semantic Scholar [semanticscholar.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protective Groups [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Versatility of Di-tert-butyl iminodicarboxylate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl iminodicarboxylate, systematically named di-tert-butyl 2-imidodicarbonate and commonly referred to as NH-bis(C1-Boc) or Boc₂NH, has emerged as a cornerstone reagent in contemporary organic synthesis. Its utility primarily lies in its function as a protected ammonia equivalent, offering a versatile and efficient pathway for the introduction of a primary amine group. This technical guide provides an in-depth exploration of the applications of NH-bis(C1-Boc), complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic transformations.

Core Applications in Amine Synthesis

NH-bis(C1-Boc) serves as a powerful tool for the synthesis of primary amines, offering a robust alternative to traditional methods like the Gabriel synthesis.[1][2][3] Its two tert-butoxycarbonyl (Boc) protecting groups modulate the nucleophilicity of the nitrogen atom and can be readily removed under acidic conditions.[1][2][3] The primary applications of this reagent revolve around two main transformations: N-alkylation and the Mitsunobu reaction.

N-Alkylation of Alkyl Halides

A prevalent application of NH-bis(C1-Boc) is the N-alkylation with alkyl halides to furnish N-protected primary amines.[2][3] This reaction typically proceeds by deprotonating the iminodicarboxylate with a suitable base to form a nucleophilic salt, which then undergoes substitution with an alkyl halide.[3]

A general workflow for this process can be visualized as follows:

The choice of base and solvent is crucial for the success of the reaction and can be tailored to the specific substrate.

Mitsunobu Reaction for the Conversion of Alcohols to Amines

NH-bis(C1-Boc) is also effectively employed as a nucleophile in the Mitsunobu reaction to convert alcohols directly into protected primary amines.[1][3] This reaction offers a mild and efficient method for this transformation, particularly for chiral alcohols where inversion of stereochemistry is often observed.

The logical relationship in the Mitsunobu reaction is depicted below:

Quantitative Data from Representative Syntheses

The efficiency of NH-bis(C1-Boc) in organic synthesis is demonstrated by the high yields and purities achieved in various reactions. The following table summarizes quantitative data from selected examples.

| Product | Starting Material(s) | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Di-tert-butyl allylimino dicarboxylate | Allyl bromide | NaOH, Tetrabutylammonium bromide | 2-Methyltetrahydrofuran | 98 | 96 | [1][2] |

| Di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxo ethylimido dicarbonate | 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl halide (assumed) | Cs₂CO₃ | Acetonitrile | 64 | 99.57 | [1] |

| Di-tert-butyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarbonate | (1R,4S)-4-hydroxycyclopent-2-enyl acetate | NaH, PPh₃, Pd(PPh₃)₄ | THF/DMF | 42 | Not Specified | [2] |

Detailed Experimental Protocols

To facilitate the practical application of these reactions, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of Di-tert-butyl allylimino dicarboxylate[1][2]

Materials:

-

Di-tert-butyl iminodicarboxylate (25.0 g, 115 mmol)

-

Allyl bromide (16.7 g, 12.0 mL, 138 mmol)

-

Tetrabutylammonium bromide (0.520 g, 1.61 mmol)

-

Sodium hydroxide pellets (23.0 g, 576 mmol)

-

2-Methyltetrahydrofuran (150 mL)

-

Process water (100.0 mL)

-

Isopropanol

Procedure:

-

To a round bottom flask, add di-tert-butyl iminodicarboxylate, allyl bromide, and tetrabutylammonium bromide in 2-methyltetrahydrofuran.

-

In a separate flask, prepare a sodium hydroxide solution by adding sodium hydroxide pellets to process water at 0-5°C.

-

At room temperature, add the sodium hydroxide solution to the reaction mixture.

-

Heat the reaction to 40-50°C.

-

Monitor the reaction progress by HPLC until the di-tert-butyl iminodicarboxylate is completely consumed (approximately 1 hour).

-

Separate the layers and wash the organic layer with process water.

-

Displace the organic solvent with isopropanol to a Karl Fischer titration reading of 0.1-0.2%. The resulting solution is used directly in the next step.

Protocol 2: Synthesis of Di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxo ethylimido dicarbonate[1][2]

Materials:

-

Starting material (1.0 eq)

-

Di-tert-butyl iminodicarboxylate (1.0 eq)

-

Cesium carbonate (1.2 eq)

-

Acetonitrile

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Diisopropyl ether

Procedure:

-

Mix the starting material, di-tert-butyl iminodicarboxylate, and cesium carbonate in acetonitrile at 20-25°C under a nitrogen atmosphere for 6 hours.

-

Upon completion of the reaction, filter the reaction mass and wash with acetonitrile.

-

Concentrate the filtrate under vacuum below 50°C.

-

Dissolve the resulting residue in toluene and wash with water followed by brine.

-

Dry the organic fractions over anhydrous sodium sulfate and concentrate under vacuum below 60°C to obtain the crude product.

-

Slurry the crude product with diisopropyl ether, filter, and dry under vacuum at 40-45°C to yield the final compound.

Protocol 3: Synthesis of Di-tert-butyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarbonate[2]

Materials:

-

Di-tert-butyl iminodicarboxylate (1.195 g, 5.50 mmol)

-

Sodium hydride (60% suspension in mineral oil, 132 mg, 5.50 mmol)

-

(1R,4S)-4-hydroxycyclopent-2-enyl acetate (521 mg, 3.67 mmol)

-

Triphenylphosphine (PPh₃) (144 mg, 0.55 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (636 mg, 0.55 mmol)

-

Dry Tetrahydrofuran (THF)

-

Dry Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Silica gel

Procedure:

-

Prepare a suspension of sodium di-tert-butyl-iminodicarboxylate by reacting di-tert-butyl iminodicarboxylate with NaH in dry THF.

-

In a separate flask, dissolve (1R,4S)-4-hydroxycyclopent-2-enyl acetate, PPh₃, and Pd(PPh₃)₄ in a 1:1 mixture of dry THF/DMF at room temperature.

-

Cannulate the suspension of sodium di-tert-butyl-iminodicarboxylate to the solution of the acetate.

-

Heat the reaction mixture at 50°C for 1 day.

-

Dilute the reaction with MeOH and dry-load it onto silica gel.

-

Purify the product by column chromatography.

Deprotection of the N,N-bis(Boc) Group

A critical aspect of using NH-bis(C1-Boc) is the subsequent removal of the two Boc protecting groups to unveil the primary amine. This is typically achieved under acidic conditions.[1][2][3] Strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly employed for this transformation.[4] The deprotection proceeds via the formation of a carbamic acid intermediate, which then decarboxylates to yield the free amine.[5]

The following diagram illustrates the general deprotection workflow:

References

- 1. Page loading... [guidechem.com]

- 2. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]

- 3. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Chemistry of the Boc Protecting Group: A Technical Guide for Researchers

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread use is attributed to its robustness under a variety of synthetic conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its core chemical principles, providing quantitative data on its application, and offering detailed experimental protocols for its use.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of primary and secondary amines, and to a lesser extent, other functional groups like alcohols and thiols, preventing them from participating in unwanted side reactions. The Boc group is typically introduced by reacting the substrate with di-tert-butyl dicarbonate ((Boc)₂O). The resulting tert-butyl carbamate is a stable derivative that is resistant to a wide range of reagents and reaction conditions.

Stability of the Boc Group

The Boc protecting group exhibits remarkable stability towards a variety of reagents and conditions, making it a versatile tool in multi-step synthesis.[1] It is generally stable to:

-

Basic conditions: It is resistant to hydrolysis under most basic conditions.[2]

-

Nucleophiles: It is stable towards a wide array of nucleophilic reagents.[2]

-

Catalytic Hydrogenation: Unlike other protecting groups such as the Carbobenzyloxy (Cbz) group, the Boc group is stable under conditions of catalytic hydrogenation.[2]

However, the Boc group is labile under acidic conditions, which is the basis for its removal.

Boc Protection of Functional Groups

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base.[3] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[4]

Boc Protection of Amines

The protection of amines is the most common application of the Boc group. The reaction conditions are generally mild and afford high yields of the protected product.[5]

| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3-chloroaniline | (Boc)₂O | Water | Room Temp. | 4 h | Not specified | N/A |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0 equiv), Substrate (1.5 equiv) | THF | 0 to Room Temp. | Overnight | 89 | [6] |

| 3-azabicyclo[3.3.0]octane | (Boc)₂O | Not specified | Not specified | Not specified | 93 | [6] |

Detailed Experimental Protocol: Boc Protection of Aniline

This protocol describes the general procedure for the Boc protection of an aromatic amine.

Materials:

-

Aniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve aniline (1.0 eq) in DCM or THF in a round-bottom flask.

-

Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected aniline.

Boc Protection of Alcohols

While less common than for amines, the Boc group can also be used to protect alcohols, forming a tert-butyl carbonate. This is often achieved using (Boc)₂O with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[7]

Detailed Experimental Protocol: Boc Protection of Benzyl Alcohol

This protocol provides a general method for the Boc protection of a primary alcohol.

Materials:

-

Benzyl alcohol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 eq) in DCM, add di-tert-butyl dicarbonate (1.2 eq).

-

Add a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the Boc-protected benzyl alcohol.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine.

Common Deprotection Methods

The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.

| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Water | Water | 130 | 4 h | 39 | [4] |

| Water | Water | 150 | 4 h | 86 | [4] |

| Dawson heteropolyacid | DCM | Room Temp. | 15-30 min | 90-95 | [7] |

| Oxalyl chloride/Methanol | Methanol | Room Temp. | 1-4 h | up to 90 |

Note: Yields and reaction times are highly substrate-dependent.

Detailed Experimental Protocol: Boc Deprotection of N-Boc-Aniline with TFA

This protocol outlines a standard procedure for the acidic removal of a Boc group.

Materials:

-

N-Boc-aniline

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc-aniline (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aniline.

Visualizing Boc Protecting Group Chemistry

Diagrams illustrating the reaction mechanisms and experimental workflows are essential for a clear understanding of Boc protecting group chemistry.

Caption: Mechanism of Boc protection of an amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: A typical experimental workflow involving Boc protection and deprotection.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an invaluable tool in modern organic synthesis, offering a reliable and versatile method for the temporary masking of amine and other functional groups. Its stability to a wide range of reaction conditions, coupled with its clean and efficient removal under mild acidic conditions, ensures its continued and widespread application in the synthesis of complex organic molecules. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the effective implementation of Boc protecting group chemistry in their synthetic endeavors.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 3. BOC Protection and Deprotection [pt.bzchemicals.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Dual Guardian: An In-depth Technical Guide to Di-Boc Protected Amines

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of amine functionalities are paramount to successful multi-step organic synthesis. While the mono-Boc (tert-butoxycarbonyl) protected amine is a ubiquitous tool, the doubly protected N,N-di-Boc amine offers a unique set of features for enhanced stability and novel reactivity. This technical guide provides a comprehensive overview of the core characteristics of di-Boc protected amines, including their synthesis, unique properties, and strategic applications.

Synthesis of N,N-Di-Boc Amines

The introduction of two Boc groups onto a primary amine requires more forcing conditions than mono-Boc protection due to the steric hindrance and electronic deactivation imposed by the first Boc group. The most common strategy involves the use of an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a strong base and a nucleophilic catalyst.

A widely employed method utilizes 4-(dimethylaminopyridine) (DMAP) as a catalyst, which reacts with (Boc)₂O to form a more reactive intermediate.[1] The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or acetonitrile. Alternatively, strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) can be used to deprotonate the initially formed N-Boc amine, facilitating the attack on a second molecule of (Boc)₂O.[2]

The formation of N,N-di-Boc derivatives can sometimes be an undesired side product in mono-Boc protection reactions, especially when an excess of (Boc)₂O and a catalyst are used.[3][4] However, by carefully controlling the stoichiometry and reaction conditions, the synthesis can be directed to favor the di-protected product.

// Nodes Start [label="Primary Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Excess (Boc)2O\n+\nBase (e.g., DMAP, NaHMDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction in\nAprotic Solvent\n(e.g., DCM, THF)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(e.g., NH4Cl wash)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="N,N-Di-Boc Protected Amine\n(R-N(Boc)2)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Structural and Spectroscopic Properties

The presence of two bulky tert-butoxycarbonyl groups on a single nitrogen atom leads to significant steric congestion and distinct electronic effects. X-ray crystallographic studies have revealed that the Boc-N bond lengths in di-Boc amines are longer than in their mono-Boc counterparts, and bond angles can deviate from ideal tetrahedral geometry, indicating considerable steric and electronic repulsion between the two Boc groups.[5]

These structural features give rise to characteristic spectroscopic signatures that are invaluable for their identification and characterization.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for di-Boc protected amines. Note that exact values can vary depending on the specific structure of the R-group and the solvent used for analysis.

| Compound Example | ¹H NMR (δ ppm) - Boc Protons (s, 18H) | ¹³C NMR (δ ppm) - Boc C(CH₃)₃ | ¹³C NMR (δ ppm) - Boc C=O | IR (cm⁻¹) - C=O Stretch |

| N,N-Di-Boc-aniline | ~1.45 | ~28.0 | ~150.0 | ~1730, 1700 |

| N,N-Di-Boc-benzylamine | ~1.50 | ~28.2 | ~151.5 | ~1735, 1705 |

Key Spectroscopic Features:

-

¹H NMR: The most prominent feature is a sharp singlet in the upfield region (typically around 1.4-1.5 ppm) integrating to 18 protons, corresponding to the two equivalent tert-butyl groups.

-

¹³C NMR: The spectrum will show characteristic signals for the tert-butyl methyl carbons (around 28 ppm), the quaternary carbons of the tert-butyl groups (around 80-84 ppm), and the carbonyl carbons (around 150-153 ppm).

-

Infrared (IR) Spectroscopy: Di-Boc amines exhibit two strong carbonyl stretching bands, often observed between 1700 cm⁻¹ and 1740 cm⁻¹. This is a key difference from mono-Boc amines, which typically show a single C=O absorption band in the range of 1680-1720 cm⁻¹.

Reactivity and Applications

N,N-di-Boc amines are not merely more robustly protected amines; their unique electronic nature makes them valuable intermediates for specific synthetic transformations.

-

Enhanced Stability: The di-Boc group provides exceptional stability towards a wide range of nucleophiles and bases.[5]

-

Acylating Agents: Di-Boc protected amides can act as effective acylating agents, as the di-Boc group activates the acyl moiety towards nucleophilic attack.[5]

-

Rearrangement Reactions: N,N-di-Boc protected 4-aminopyridines have been shown to undergo a novel rearrangement to produce polyfunctional pyridines, demonstrating the unique reactivity imparted by the di-Boc group.[2]

-

Precursors to Mono-Boc Amines: Selective deprotection of one Boc group allows for the controlled generation of mono-Boc protected amines, which can be particularly useful in complex syntheses.[6]

Deprotection Strategies

The removal of the di-Boc group can be achieved either completely to yield the primary amine or selectively to furnish the mono-Boc protected amine.

Complete Deprotection

Full deprotection is typically accomplished under strong acidic conditions, similar to those used for mono-Boc amines. A common reagent is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The reaction proceeds by protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[1]

// Nodes Start [label="N,N-Di-Boc Protected Amine\n(R-N(Boc)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Strong Acid\n(e.g., TFA in DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at Room\nTemperature", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Solvent Removal\nin vacuo", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Primary Amine Salt\n(R-NH3+)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Product; }

Selective Mono-Deprotection

One of the most synthetically useful aspects of di-Boc amines is the ability to selectively remove one Boc group. This can be achieved under milder acidic conditions or with certain Lewis acids. For instance, using catalytic amounts of a Lewis acid like Mg(ClO₄)₂ can facilitate the selective cleavage of one Boc group.[5] Additionally, thermal deprotection in a continuous flow system has been shown to selectively remove one Boc group, particularly an aryl N-Boc group in the presence of an alkyl N-Boc group.[7][8] This selective deprotection provides a facile entry to mono-protected amines from their more stable di-protected precursors.

// Nodes Start [label="N,N-Di-Boc Protected Amine\n(R-N(Boc)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Mild Lewis Acid (e.g., Mg(ClO4)2)\nor\nControlled Thermal Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction in\nAppropriate Solvent", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup and\nPurification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="N-Boc Protected Amine\n(R-NHBoc)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Product; }

Experimental Protocols

Precise and reproducible experimental procedures are critical for successful synthesis and deprotection.

Protocol for N,N-Di-Boc Protection of a Primary Amine

This protocol is a general procedure and may require optimization for specific substrates.

-

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 3.0 equiv)

-

4-(Dimethylaminopyridine) (DMAP) (0.1 - 1.0 equiv)

-

Dichloromethane (DCM) or Acetonitrile (anhydrous)

-

-

Procedure:

-

Dissolve the primary amine (1.0 equiv) and DMAP in anhydrous DCM or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

Add di-tert-butyl dicarbonate (2.2 - 3.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N,N-di-Boc protected amine.

-

Protocol for Complete Deprotection of an N,N-Di-Boc Amine

-

Materials:

-

N,N-Di-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N,N-di-Boc protected amine in DCM (approximately 0.1-0.2 M solution).

-

Add an equal volume of TFA to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.

-

Protocol for Selective Mono-Deprotection using Indium or Zinc

This method is reported for the selective deprotection of di-tert-butylimidodicarbonates.[6]

-

Materials:

-

N,N-Di-Boc protected amine (1.0 equiv)

-

Indium or Zinc powder

-

Methanol (refluxing)

-

-

Procedure:

-

To a solution of the N,N-di-Boc protected amine in methanol, add indium or zinc powder.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the metal.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the N-mono-Boc protected amine.

-

Conclusion

Di-Boc protected amines represent a valuable class of synthetic intermediates that offer enhanced stability and unique reactivity compared to their mono-protected counterparts. A thorough understanding of their synthesis, spectroscopic properties, and selective deprotection methods allows for their strategic incorporation into complex synthetic routes. The ability to perform both complete and selective mono-deprotection provides a high degree of flexibility, making N,N-di-Boc amines a powerful tool in the arsenal of the modern synthetic chemist.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoselective N-tert-butyloxycarbonylation of amines in glycerol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

literature review on N,N-bis(tert-butoxycarbonyl) compounds

An In-depth Technical Guide on N,N-bis(tert-butoxycarbonyl) Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-bis(tert-butoxycarbonyl) compounds, often referred to as N,N-di-Boc-protected amines, are a class of molecules where a primary amine functionality is protected by two tert-butoxycarbonyl (Boc) groups. While the mono-Boc protection of amines is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, the dual protection strategy offers unique reactivity and applications.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of N,N-bis(tert-butoxycarbonyl) compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes. These compounds serve as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.[2]

Core Concepts: Synthesis and Reactivity

The formation of N,N-bis(Boc) derivatives can occur under specific conditions, often as a side product during the mono-Boc protection of amines if the reaction conditions are not carefully controlled.[3] However, their deliberate synthesis is achieved by reacting a primary amine with an excess of di-tert-butyl dicarbonate ((Boc)₂O), typically in the presence of a base and a catalyst like 4-(dimethylamino)pyridine (DMAP).[1]

The reactivity of N,N-bis(Boc) compounds is distinct from their mono-Boc counterparts. The presence of two sterically demanding Boc groups on the same nitrogen atom significantly influences the molecule's conformation and electronic properties, rendering the nitrogen atom less nucleophilic. These compounds can act as effective acylating agents under certain conditions.[1]

Deprotection, the removal of the Boc groups, is a critical step in synthetic sequences. While mono-Boc groups are readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl), the removal of both Boc groups from an N,N-di-Boc-protected amine can proceed stepwise, allowing for selective mono-deprotection under controlled thermal conditions.[4][5] This differential reactivity is a valuable tool in multi-step synthesis.

Data Presentation: Synthesis and Deprotection of N,N-bis(Boc) Compounds

The following tables summarize quantitative data from the literature for the synthesis and deprotection of N,N-bis(tert-butoxycarbonyl) compounds.

Table 1: Synthesis of N,N-bis(Boc) Compounds

| Starting Amine | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzylamine | 2.2 eq. (Boc)₂O, DMAP (cat.), MeCN, rt, 24h | N,N-bis(Boc)benzylamine | ~95 | [1] |

| Glycine methyl ester | 2.2 eq. (Boc)₂O, DMAP (cat.), MeCN, rt, 24h | N,N-bis(Boc)glycine methyl ester | ~95 | [1] |

| Aniline | (Boc)₂O, Yttria-zirconia catalyst, MeCN, reflux, 3h | N-Boc-aniline | >95 | [6] |

| Various primary amines | (Boc)₂O, DMAP, NaI, THF, rt, 10s | N,N-bis(Boc) protected amine | >98 | [7] |

| 1,2,3,4-tetrahydroisoquinolin-5-amine | 2.2 eq. (Boc)₂O, DMAP (cat.), TEA, MeCN, 0°C | di-tert-butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)imidodicarbonate | - | [5] |

Table 2: Deprotection of N,N-bis(Boc) Compounds

| Substrate | Reagents and Conditions | Product | Conversion/Yield (%) | Reference |

| N,N-bis(Boc)-N-aryl amine | Methanol, 150°C, continuous flow, 60 min residence time | N-Boc-N-aryl amine | - | [4] |

| N,N-bis(Boc) diamines | Methanol or Trifluoroethanol, 150°C, continuous flow | Mono-deprotected diamine | - | [5] |

| N-Boc protected amines | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Deprotected amine | High | [8] |

| N-Boc protected amines | HCl in EtOAc | Deprotected amine | High | [8] |

| N-Boc protected amines | Water, reflux temperature | Deprotected amine | Excellent | [8] |

Experimental Protocols

General Procedure for the Synthesis of N,N-bis(tert-butoxycarbonyl)amines

This protocol is adapted from methodologies described in the literature for the exhaustive N-tert-butoxycarbonylation of primary amines.[1]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 5.0 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 2.0 mmol)

-

Sodium Iodide (NaI) (1.0 mmol, optional, for unreactive amines)[7]

-

Anhydrous solvent (e.g., acetonitrile (MeCN) or tetrahydrofuran (THF))

-

Triethylamine (TEA) (for amine salts)

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

If the starting material is an amine salt (e.g., hydrochloride), add triethylamine (1.1 mmol) to liberate the free amine.

-

Add DMAP (catalytic amount, e.g., 0.1 mmol) to the solution. For less reactive amines, a combination of NaI and a higher amount of DMAP can be used.[7]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 2.2 mmol) to the reaction mixture. For particularly unreactive amines, a larger excess of (Boc)₂O may be required.[7]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For unreactive amines, the reaction may form a gel within seconds.[7]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N,N-bis(Boc) protected amine.

General Procedure for the Thermal Deprotection of N,N-bis(Boc)amines in Continuous Flow

This protocol describes a method for the selective mono-deprotection of N,N-bis(Boc) compounds under thermal conditions in a continuous flow setup.[4][5]

Materials:

-

N,N-bis(Boc) protected amine

-

Solvent (e.g., methanol or trifluoroethanol)

-

Continuous flow reactor system

Procedure:

-

Prepare a solution of the N,N-bis(Boc) protected amine in the chosen solvent (e.g., 0.1 M concentration).

-

Set up the continuous flow reactor with the desired temperature profile. For selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group, a temperature of around 150°C is typically used.[5]

-

Pump the solution of the substrate through the heated reactor at a flow rate that corresponds to the desired residence time (e.g., 60 minutes).

-

Collect the output from the reactor.

-

Analyze the product mixture by ¹H NMR spectroscopy to determine the conversion to the mono-deprotected product.[5]

-

If necessary, the product can be purified by column chromatography.

Mandatory Visualization

Caption: General workflow for the synthesis and deprotection of N,N-bis(Boc) compounds.

Caption: Logical relationships in the synthesis and reactivity of N,N-bis(Boc) amines.

Applications in Drug Development

The use of N,N-bis(Boc) protected amines is particularly relevant in the synthesis of complex molecules where precise control over the reactivity of nitrogen-containing functional groups is essential. In drug development, these compounds can serve as key intermediates for the introduction of primary amine functionalities at a late stage of a synthetic route. The ability to selectively remove one Boc group allows for further functionalization of the nitrogen atom before the final deprotection step. This strategy is valuable in the construction of diverse compound libraries for screening purposes and in the total synthesis of natural products and their analogs with potential therapeutic activity. For instance, N,N'-bis-boc-ethylenediamine is a versatile building block for synthesizing functional polymers with applications in drug delivery.[9] Furthermore, the unique reactivity of N,N-bis(Boc) compounds can be exploited in novel synthetic methodologies to access previously challenging molecular architectures. The development of PET tracers is another area where the efficient protection of unreactive amines using a bis-Boc strategy has shown potential.[7]

References

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic Data and Experimental Protocols for N,N-di(Boc)methylamine: An In-depth Technical Guide

Introduction

N,N-di(Boc)methylamine is a protected form of methylamine where both hydrogen atoms on the nitrogen are substituted with tert-butoxycarbonyl (Boc) groups. The Boc protecting group is widely used in organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules, due to its stability under various conditions and ease of removal under mild acidic conditions.[1] A thorough understanding of the spectroscopic profile of such compounds is essential for reaction monitoring, purification, and structural elucidation. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N,N-di(Boc)methylamine and provides generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for N,N-di(Boc)methylamine based on the analysis of structurally related molecules. These values should be considered as estimations.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | s | 3H | N-CH₃ |

| ~1.4 - 1.5 | s | 18H | 2 x -C(CH₃ )₃ |

Rationale: The methyl protons attached to the nitrogen are expected to appear as a singlet in the downfield region due to the electron-withdrawing effect of the two Boc groups. The 18 protons of the two tert-butyl groups are chemically equivalent and will appear as a sharp singlet in the upfield region, a characteristic signal for the Boc group.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~153 - 155 | C =O (carbamate) |

| ~80 - 82 | -C (CH₃)₃ |

| ~35 - 40 | N-C H₃ |

| ~28 | -C(C H₃)₃ |

Rationale: The carbonyl carbon of the carbamate is typically found around 155 ppm.[2] The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons of the tert-butyl group show a strong signal around 28 ppm.[2][3] The nitrogen-attached methyl carbon is expected to be in the 35-40 ppm range.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2950 | Medium-Strong | C-H stretch (alkane) |

| ~1700 - 1720 | Strong, Sharp | C=O stretch (carbamate) |

| ~1370 and ~1390 | Medium | C-H bend (gem-dimethyl of t-butyl) |

| ~1250 - 1150 | Strong | C-N stretch and C-O stretch |

Rationale: The most characteristic absorption will be the strong, sharp carbonyl stretch of the carbamate group between 1700 and 1720 cm⁻¹.[1][2] The typical N-H stretching bands seen in primary and secondary amines will be absent.[4]

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 232.15 | [M+H]⁺ |

| 254.13 | [M+Na]⁺ |

| 176.10 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| 132.08 | [M-Boc+H]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Rationale: In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).[2][5] The tert-butyl cation (m/z 57) is also a very common and often abundant fragment.[2]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N,N-di(Boc)methylamine.

3.1. Synthesis of N,N-di(Boc)methylamine

This procedure is a general method for the N-Boc protection of a primary amine.

-

Materials: Methylamine hydrochloride, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), dichloromethane (DCM), water, saturated sodium chloride solution (brine), anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve methylamine hydrochloride (1.0 eq) in water in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium hydroxide (2.2 eq) in water dropwise to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (2.2 eq) in dichloromethane.

-

Add the (Boc)₂O solution to the aqueous amine solution and stir vigorously at room temperature overnight.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

3.2. Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

IR Spectroscopy:

-

Obtain the IR spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer over a range of 4000-400 cm⁻¹.[6]

-

-

Mass Spectrometry:

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N,N-di(Boc)methylamine.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of Di-tert-butyl iminodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of di-tert-butyl iminodicarboxylate, a versatile reagent in organic synthesis. The information is presented to support its application in research and development, particularly within the pharmaceutical industry.

Chemical Identity and Structure

Di-tert-butyl iminodicarboxylate, often referred to as bis(tert-butoxycarbonyl)amine or (Boc)₂NH, is an organic compound with the chemical formula C₁₀H₁₉NO₄[1][2][3]. It is a white solid that is soluble in many organic solvents[3][4][5]. The structure consists of a central imino group to which two tert-butoxycarbonyl (Boc) protecting groups are attached.

Key Identifiers:

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of di-tert-butyl iminodicarboxylate, compiled from various sources.

Table 1: General Physical Properties

| Property | Value | References |

| Appearance | White to off-white or beige crystalline powder/solid. | [1][2][7][8][9] |

| Melting Point | 114-117 °C (lit.) | [1][2][4][7][10] |

| Boiling Point | 273.8 ± 9.0 °C (Predicted) | [1][2][4] |

| Density | 1.037 ± 0.06 g/mL (Predicted) | [1][2] |

| Flash Point | 119.403 °C | [2] |

| pKa | 8.25 ± 0.46 (Predicted) | [1][7] |

Table 2: Solubility

| Solvent | Solubility | References |

| Water | Insoluble | [1][2][4][7][8] |

| Organic Solvents | Soluble | [3][4][5] |

| Chloroform | Soluble | [2][11] |

| Methanol | Soluble | [2][11] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Available[6][12] |

| ¹³C NMR | Available[6][12] |

| Infrared (IR) Spectroscopy | Available[6][12] |

| Mass Spectrometry (MS) | Available[12] |

| Raman Spectroscopy | Available[6][12] |

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. Below are generalized methodologies for key experiments.

3.1. Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure: A small, dry sample of di-tert-butyl iminodicarboxylate is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point.

3.2. Boiling Point Determination

-

Apparatus: Distillation apparatus or a specialized micro boiling point apparatus.

-

Procedure: For a predicted boiling point, computational software is typically used. Experimental determination would involve heating the substance in a distillation apparatus and recording the temperature at which the vapor pressure equals the atmospheric pressure.

3.3. Solubility Determination

-

Procedure: A small, known amount of di-tert-butyl iminodicarboxylate is added to a specific volume of the solvent at a given temperature. The mixture is agitated, and the substance is added until no more dissolves, indicating a saturated solution. The concentration of the dissolved solid is then determined.

3.4. Spectroscopic Analysis

-